molecular formula C19H20FN3O2S B4890947 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole

3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B4890947
M. Wt: 373.4 g/mol
InChI Key: CDTPVDLZJRGYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole, also known as AZT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. AZT belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole has shown promising results in various biomedical research studies. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole has also been shown to have anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. Moreover, 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole has been reported to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The exact mechanism of action of 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole is not yet fully understood. However, it has been suggested that 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole exerts its biological activity by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression.
Biochemical and Physiological Effects:
3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers such as MDA and increase the levels of antioxidant enzymes such as SOD and CAT. 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole has also been shown to reduce the levels of inflammatory markers such as CRP and IL-6. Moreover, 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole has been reported to reduce the levels of glucose and cholesterol in diabetic and hyperlipidemic animal models.

Advantages and Limitations for Lab Experiments

3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using various analytical techniques. 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole has also been reported to have low toxicity and high solubility in water, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to using 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole in lab experiments. Its stability and shelf life are limited, and it may require special storage conditions to maintain its biological activity.

Future Directions

3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole has shown promising results in various biomedical research studies. However, there is still much to be explored regarding its potential applications. Some future directions for research on 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole include investigating its potential as a therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole and to identify its molecular targets. Additionally, the development of new derivatives of 3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole with improved biological activity and pharmacokinetic properties is an area of future research.

Synthesis Methods

3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole with 2-chloro-1,3-thiazole-5-carboxylic acid, followed by the reaction with 1-azepanecarbonyl chloride in the presence of a base. The final product is obtained through purification and characterization using various analytical techniques such as NMR, IR, and Mass Spectrometry.

properties

IUPAC Name

azepan-1-yl-[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-25-17-7-6-13(10-14(17)20)15-11-23-16(12-26-19(23)21-15)18(24)22-8-4-2-3-5-9-22/h6-7,10-12H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTPVDLZJRGYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.